molecular formula C20H21BrN2O2 B7701366 N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

Cat. No. B7701366
M. Wt: 401.3 g/mol
InChI Key: IUERSUUHWMUOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide, also known as BRL-15572, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression.

Mechanism of Action

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory properties in various animal models. It has also been demonstrated to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, indicating its potential in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide is its high selectivity for the FAAH enzyme, which reduces the potential for off-target effects. However, its potency and selectivity can also be a limitation, as high concentrations may be required for in vitro experiments. Additionally, the lack of water solubility of this compound can make it challenging to administer in vivo.

Future Directions

Future research on N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide could focus on its potential in the treatment of various diseases such as pain, inflammation, anxiety, depression, drug addiction, and obesity. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its potential for drug-drug interactions. Additionally, the development of more water-soluble analogs of this compound could improve its administration in vivo.

Synthesis Methods

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with 4-methylpiperidine, followed by the addition of 1,1'-carbonyldiimidazole and 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Studies have also demonstrated its potential in the treatment of drug addiction and obesity.

properties

IUPAC Name

N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-14-6-8-16(9-7-14)20(25)23-12-10-15(11-13-23)19(24)22-18-5-3-2-4-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERSUUHWMUOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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